1-(5-Aminoisoxazol-3-yl)ethanone
Overview
Description
1-(5-Aminoisoxazol-3-yl)ethanone is a chemical compound with the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol It is a member of the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of 1-(5-Aminoisoxazol-3-yl)ethanone typically involves the reduction of 5-nitroisoxazole. A general procedure includes dissolving 5-nitroisoxazole in ethanol and adding tin(II) chloride (SnCl2) as a reducing agent at room temperature . The reaction mixture is stirred until the reduction is complete, yielding this compound. Industrial production methods may involve similar reduction processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Aminoisoxazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the isoxazole ring or the ethanone group.
Substitution: The amino group in the isoxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-(5-Aminoisoxazol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Aminoisoxazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the isoxazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the ethanone group can participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of biological pathways .
Comparison with Similar Compounds
1-(5-Aminoisoxazol-3-yl)ethanone can be compared with other similar compounds, such as:
- 3-Methoxyisoxazol-5-amine
- Methyl 5-aminoisoxazole-3-carboxylate
- 3-(tert-Butyl)isoxazol-5-amine
- 4-Chloro-3-methylisoxazol-5-amine These compounds share the isoxazole ring structure but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The unique combination of the amino group and ethanone moiety in this compound makes it distinct and valuable for specific applications .
Properties
IUPAC Name |
1-(5-amino-1,2-oxazol-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3(8)4-2-5(6)9-7-4/h2H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTDJDDDZXDNCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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